2-[Methyl(nitroso)amino]acetamide
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Overview
Description
2-[Methyl(nitroso)amino]acetamide is an organic compound with the molecular formula C₃H₇N₃O₂ It is known for its unique structure, which includes a nitroso group (-NO) attached to a methylamino group (-NHCH₃) and an acetamide group (-CONH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(nitroso)amino]acetamide typically involves the reaction of methylamine with nitrous acid, followed by the addition of acetic anhydride. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
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Formation of Nitrosomethylamine: : [ \text{CH}_3\text{NH}_2 + \text{HNO}_2 \rightarrow \text{CH}_3\text{N(NO)}\text{H} + \text{H}_2\text{O} ]
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Acetylation: : [ \text{CH}_3\text{N(NO)}\text{H} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{N(NO)}\text{CH}_2\text{CONH}_2 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(nitroso)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can react with the acetamide group.
Major Products
Oxidation: Formation of nitroacetamide derivatives.
Reduction: Formation of methylaminoacetamide.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[Methyl(nitroso)amino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(nitroso)amino]acetamide involves its ability to donate nitroso groups to other molecules. This nitrosation process can modify the structure and function of target molecules, leading to various biological effects. The compound can interact with nucleophiles, such as amines and thiols, forming stable nitroso derivatives.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosomethylamine: Similar structure but lacks the acetamide group.
N-Nitrosoacetamide: Similar structure but lacks the methylamino group.
N-Nitrosodimethylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
2-[Methyl(nitroso)amino]acetamide is unique due to the presence of both a nitroso group and an acetamide group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
10242-53-2 |
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Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
2-[methyl(nitroso)amino]acetamide |
InChI |
InChI=1S/C3H7N3O2/c1-6(5-8)2-3(4)7/h2H2,1H3,(H2,4,7) |
InChI Key |
DZPGPJZHUBRHDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)N=O |
Origin of Product |
United States |
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